Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate

Description

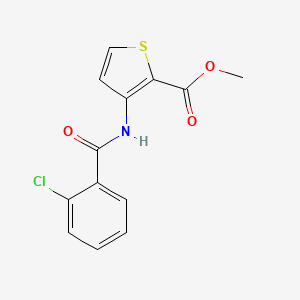

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate is a thiophene-based compound with the molecular formula C₁₃H₁₀ClNO₃S and a molecular weight of 295.75 g/mol . Structurally, it features a thiophene ring substituted at the 3-position with a 2-chlorobenzamido group and a methyl ester at the 2-position.

Properties

IUPAC Name |

methyl 3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c1-18-13(17)11-10(6-7-19-11)15-12(16)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYISYMVMSRBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801200059 | |

| Record name | Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478080-02-3 | |

| Record name | Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478080-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(2-chlorobenzoyl)amino]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801200059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate typically involves the reaction of 2-chlorobenzoic acid with thiophene-2-carboxylic acid, followed by esterification and amidation reactions. The general synthetic route can be summarized as follows:

Formation of 2-chlorobenzoyl chloride: 2-chlorobenzoic acid is reacted with thionyl chloride (SOCl2) to form 2-chlorobenzoyl chloride.

Amidation: The 2-chlorobenzoyl chloride is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine to form the amide intermediate.

Esterification: The amide intermediate is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The chlorobenzamido group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the chlorobenzamido group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether under reflux conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted benzamido-thiophene derivatives.

Scientific Research Applications

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The chlorobenzamido group may facilitate binding to proteins or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of target proteins and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene Carboxylate Family

The following table summarizes key structural and functional differences between Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate and related compounds:

Key Comparative Observations

Electronic and Steric Effects

Case Study: Role of Substituents in Bioactivity

- Chlorine vs. Methoxy Groups : The 2-chlorobenzamido group in the target compound may enhance lipophilicity compared to methoxy-substituted analogues (e.g., Methyl 3-methoxy-thiophene-2-carboxylate ), improving membrane permeability in drug design .

- Hydrogen Bonding : Amide-containing compounds (e.g., the target compound) exhibit stronger hydrogen-bonding capacity than ester-only derivatives, which could influence receptor interactions .

Biological Activity

Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorobenzamide moiety and a carboxylate ester. Its molecular formula is , with a molecular weight of approximately 273.73 g/mol. The presence of the thiophene ring and the chlorobenzamide group is crucial for its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation markers by inhibiting specific enzymes involved in inflammatory pathways. This effect could be beneficial in treating conditions characterized by chronic inflammation .

3. Anticancer Potential

this compound has demonstrated anticancer activity in various cancer cell lines. It appears to induce apoptosis in cancer cells through mechanisms that may involve the modulation of cell cycle proteins and the activation of pro-apoptotic factors .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory responses and cancer progression, thereby exerting its anti-inflammatory and anticancer effects .

- Receptor Modulation : It might also bind to receptors involved in cell signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for certain strains, demonstrating its potent antibacterial properties . -

Anti-inflammatory Mechanism Investigation :

In another study, researchers explored the anti-inflammatory effects of the compound in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines (TNF-α and IL-6), supporting its potential therapeutic application in inflammatory diseases . -

Anticancer Efficacy :

A recent investigation assessed the anticancer effects on human breast cancer cell lines (MCF-7). The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis, with IC50 values ranging from 20 to 30 µM, indicating its potential as a chemotherapeutic agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Core synthesis : The thiophene scaffold is typically functionalized via amide coupling. For example, methyl 3-aminothiophene-2-carboxylate reacts with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) under reflux .

- Purification : Reverse-phase HPLC with methanol-water gradients is recommended for isolating high-purity products (≥95%) .

- Yield optimization : Catalytic amounts of HATU or EDCl improve coupling efficiency. Reaction monitoring via TLC (eluent: ethyl acetate/hexane, 1:1) ensures minimal side products .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

- Techniques :

- NMR : H NMR (DMSO-) reveals peaks at δ 8.1–8.3 ppm (aromatic protons), δ 3.8 ppm (ester methyl), and δ 10.2 ppm (amide NH) . C NMR confirms carbonyl carbons (C=O at ~165–170 ppm) .

- IR : Stretching vibrations at 1680–1700 cm (amide C=O) and 1720–1740 cm (ester C=O) .

- X-ray crystallography : Used to resolve bond angles and confirm regiochemistry (not yet reported for this compound, but analogous structures show planar thiophene rings with substituent coplanarity ).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Pre-dissolution in DMSO (10 mM stock) is recommended for biological assays .

- Stability : Stable at −20°C under inert atmospheres. Degrades in acidic/basic conditions (pH < 4 or > 10), necessitating neutral buffers for in vitro studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methods :

- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial enoyl-ACP reductase). The chloro and benzamido groups show high affinity for hydrophobic pockets .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories. Hydrogen bonds between the amide group and catalytic residues (e.g., Tyr158 in FabI) are critical .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

- Case study : Discrepancies in yields (40–80%) may arise from:

- Lithiation efficiency : Use of TMEDA vs. no chelating agents (e.g., reports 80% yield with TMEDA, while other methods lack this additive) .

- Quenching protocols : Gradual acid quenching (HCl) minimizes side reactions compared to rapid quenching .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced bioactivity?

- Key modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.